molecular formula C20H15ClFN3O2S B451254 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B451254
M. Wt: 415.9g/mol
InChI Key: ADTVZRZQQCEVOX-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of halogen atoms.

Common reagents and conditions used in these reactions include hydrazine hydrate, acetyl chloride, and various solvents like dioxane and ethanol . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide include:

Properties

Molecular Formula

C20H15ClFN3O2S

Molecular Weight

415.9g/mol

IUPAC Name

5-chloro-N-[4-[(E)-N-[(4-fluorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15ClFN3O2S/c1-12(24-25-19(26)14-2-6-15(22)7-3-14)13-4-8-16(9-5-13)23-20(27)17-10-11-18(21)28-17/h2-11H,1H3,(H,23,27)(H,25,26)/b24-12+

InChI Key

ADTVZRZQQCEVOX-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl

SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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